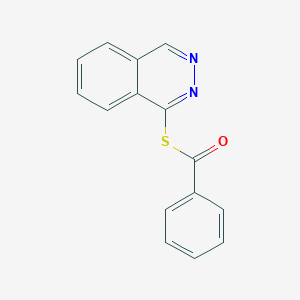![molecular formula C11H12O4 B7578074 2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMPA belongs to the class of substituted cinnamic acids and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential use of this compound as a dietary supplement or nutraceutical should be explored.
Synthesemethoden
The synthesis of 2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid involves the reaction of 3-methoxyphenol with chloromethyl methyl ether to form 3-(methoxymethoxy)phenol. This intermediate compound is then reacted with acryloyl chloride in the presence of a base to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been investigated for its role in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(12)13)7-15-10-5-3-4-9(6-10)14-2/h3-6H,1,7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSXVJBLDXUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)